

Synthesis of Methyl 2-Nonynoate from 1-Octyne: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-nonynoate

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This technical guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of **methyl 2-nonynoate** from the terminal alkyne, 1-octyne. The described methodology involves the deprotonation of 1-octyne using n-butyllithium, followed by quenching with methyl chloroformate to yield the desired ynoate ester. This process is a fundamental transformation in organic chemistry, providing a valuable building block for the synthesis of more complex molecules.

Reaction Principle and Overview

The synthesis of **methyl 2-nonynoate** from 1-octyne is a two-step process occurring in a single pot. The first step is the deprotonation of the terminal alkyne, 1-octyne, by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).^{[1][2][3]} This reaction is highly efficient due to the relatively high acidity of the terminal alkyne proton. The deprotonation results in the formation of a lithium octynide intermediate.

The second step involves the nucleophilic attack of the lithium octynide on an electrophilic carbonyl carbon. In this synthesis, methyl chloroformate serves as the electrophile. The acetylide anion attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the **methyl 2-nonynoate** product.

The overall reaction is as follows:

1-Octyne + n-Butyllithium → Lithium Octynide

Lithium Octynide + Methyl Chloroformate → **Methyl 2-Nonenoate**

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of terminal alkynes.[\[4\]](#)

2.1. Materials and Equipment

- Reactants and Reagents:
 - 1-Octyne (C_8H_{14})
 - n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
 - Methyl chloroformate ($CH_3O(CO)Cl$)
 - Anhydrous tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH_4Cl) solution
 - Diethyl ether (Et_2O)
 - Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Equipment:
 - Two-necked round-bottom flask
 - Magnetic stirrer and stir bar
 - Septa
 - Syringes and needles
 - Low-temperature bath (e.g., dry ice/acetone, -78 °C)
 - Separatory funnel

- Rotary evaporator
- Standard glassware for extraction and filtration

2.2. Procedure

- Reaction Setup: A two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
- Addition of 1-Octyne and Solvent: Anhydrous tetrahydrofuran is added to the flask via syringe, followed by 1-octyne. The solution is then cooled to -78 °C in a dry ice/acetone bath.
- Deprotonation: n-Butyllithium in hexanes is added dropwise to the stirred solution at -78 °C. The addition should be slow to maintain the low temperature. The reaction mixture is then stirred at this temperature for a specified period (e.g., 1 hour) to ensure complete deprotonation.^[5]
- Carboxylation: Methyl chloroformate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **methyl 2-nonyoate**.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **methyl 2-nonyoate**.

Table 1: Reactant and Reagent Quantities

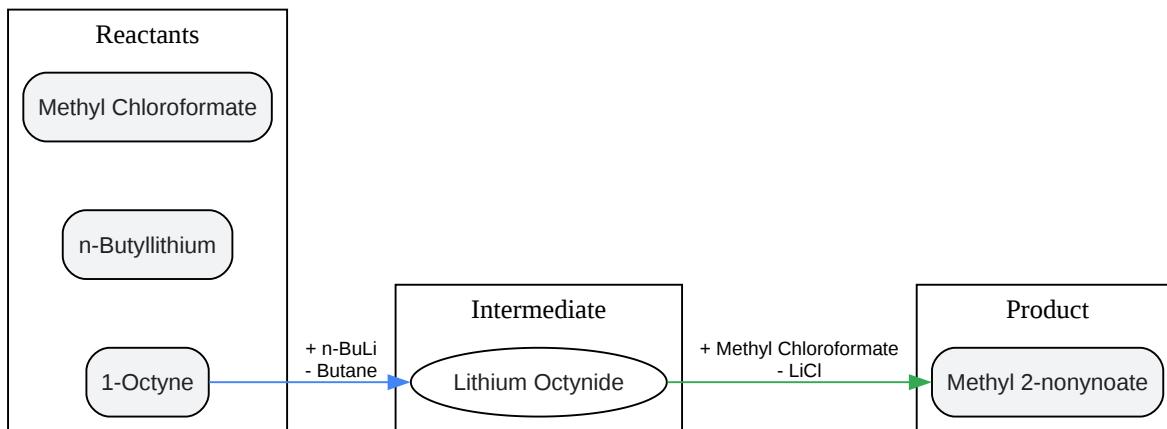
Compound	Molar Mass (g/mol)	Density (g/mL)	Amount (mmol)	Volume/Mass
1-Octyne	110.20	0.746	10.0	1.48 mL
n-Butyllithium (2.5 M in hexanes)	64.06	~0.68	11.0	4.4 mL
Methyl Chloroformate	94.50	1.223	12.0	0.99 mL
Anhydrous THF	-	0.889	-	20 mL

Table 2: Reaction Conditions and Product Characterization

Parameter	Value
Deprotonation Temperature	-78 °C
Deprotonation Time	1 hour
Carboxylation Temperature	-78 °C to Room Temperature
Carboxylation Time	1-2 hours
Product: Methyl 2-nonyoate	
CAS Number	111-80-8[6]
Molecular Formula	C ₁₀ H ₁₆ O ₂ [7]
Molecular Weight	168.23 g/mol [7]
Appearance	Colorless to light yellow liquid[8]
Boiling Point	121 °C at 20 mmHg[8]
Density	0.915 g/mL at 25 °C[8]
Refractive Index (n ²⁰ /D)	1.448[8]
Reported Yield	Up to 98%[7]

Visualizations

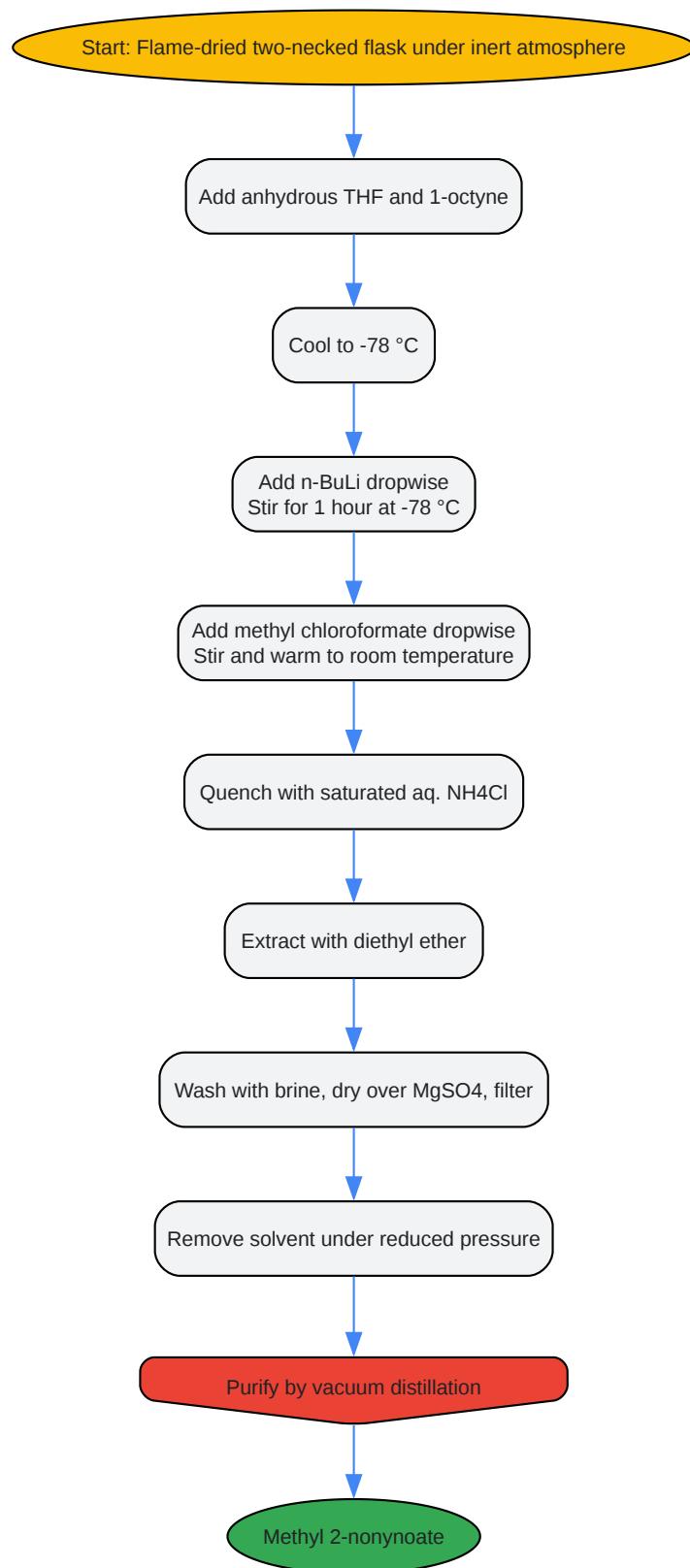
4.1. Reaction Pathway



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Caption: Reaction pathway for the synthesis of **methyl 2-nonyoate**.

4.2. Experimental Workflow

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